1-Cyclopentylazetidin-3-ol
Overview
Description
1-Cyclopentylazetidin-3-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylazetidin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of 1,4-pentadien-3-ols using Lewis acid catalysts like FeBr3 has been reported . This method yields substituted cyclopenta[b]indoles with good yields and high diastereo- and regioselectivities.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentylamines.
Scientific Research Applications
1-Cyclopentylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentylazetidin-3-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparison with Similar Compounds
1-Cyclopentylazetidin-3-ol can be compared with other azetidine derivatives:
Azetidine: A simpler four-membered ring structure without additional substituents.
1-Methylazetidin-3-ol: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Phenylazetidin-3-ol: Contains a phenyl group, offering different chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
1-cyclopentylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-5-9(6-8)7-3-1-2-4-7/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYMOBMZYNSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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